molecular formula C21H30N2O2 B6027544 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine

3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine

Cat. No. B6027544
M. Wt: 342.5 g/mol
InChI Key: FZIUQULYGWOWIF-UHFFFAOYSA-N
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Description

3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine, also known as MPDC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPDC is a piperidine derivative that has been studied for its ability to modulate certain neurotransmitter receptors, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine involves its ability to modulate certain neurotransmitter receptors, including the dopamine D2 receptor and the glutamate NMDA receptor. By binding to these receptors, this compound can alter the activity of the neurotransmitters that they regulate, leading to changes in neuronal signaling and ultimately, changes in behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific receptor that it is modulating. However, some of the potential effects of this compound include changes in dopamine and glutamate signaling, alterations in neuronal excitability, and changes in synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine in lab experiments is its ability to selectively modulate certain neurotransmitter receptors, allowing for precise control over the experimental conditions. However, one limitation of using this compound is that its effects may be dependent on the specific experimental conditions, such as the dose and route of administration.

Future Directions

There are several potential future directions for research on 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine, including the development of more selective modulators of specific neurotransmitter receptors, the investigation of this compound's effects on other neurological disorders, and the exploration of its potential as a tool for studying neuronal signaling and plasticity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in lab experiments.

Synthesis Methods

The synthesis of 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine involves several steps, including the reaction of 2-(1-piperidinyl)acetic acid with 3-methoxyaniline to form the corresponding amide. This amide is then reduced with sodium borohydride to yield the desired piperidine derivative, this compound.

Scientific Research Applications

3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been the use of this compound as a modulator of the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has also been studied for its potential as a treatment for schizophrenia, due to its ability to modulate the glutamate NMDA receptor.

properties

IUPAC Name

(3-methoxypiperidin-1-yl)-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-25-19-10-7-11-22(16-19)20(24)21(23-12-5-2-6-13-23)14-17-8-3-4-9-18(17)15-21/h3-4,8-9,19H,2,5-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIUQULYGWOWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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